
1,2-Dibutylaziridine
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Overview
Description
1,2-Dibutylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their significant ring strain, which makes them highly reactive and versatile intermediates in organic synthesis. This compound, in particular, is characterized by the presence of two butyl groups attached to the aziridine ring, which influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibutylaziridine can be synthesized through several methods, including:
Nitrene Addition to Alkenes: This method involves the addition of nitrenes to alkenes, which can be generated through photolysis or thermolysis of organic azides.
Cyclization of Amino Alcohols: Another common method is the cyclization of amino alcohols, where the amino group reacts with a suitable leaving group to form the aziridine ring.
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the use of oxide catalysts and high temperatures to effect the dehydration of amino alcohols. The Wenker synthesis is a well-known industrial method that converts aminoethanol to the sulfate ester, which then undergoes base-induced sulfate elimination to form the aziridine .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibutylaziridine undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the ring strain, aziridines readily undergo nucleophilic ring-opening reactions with a variety of nucleophiles, such as amines, alcohols, and thiols.
Oxidation and Reduction: Aziridines can be oxidized to form aziridine N-oxides or reduced to form amines.
Substitution Reactions: The nitrogen atom in the aziridine ring can participate in substitution reactions, leading to the formation of various substituted aziridines.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as peracids can be used to oxidize aziridines to aziridine N-oxides.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce aziridines to amines.
Major Products Formed
Amines: Reduction of aziridines typically yields amines.
Aziridine N-oxides: Oxidation of aziridines results in the formation of aziridine N-oxides.
Substituted Aziridines: Substitution reactions lead to various substituted aziridines.
Scientific Research Applications
1,2-Dibutylaziridine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,2-dibutylaziridine primarily involves its ability to undergo nucleophilic ring-opening reactions. The ring strain in the aziridine ring makes it highly reactive towards nucleophiles, leading to the formation of various products. The nitrogen atom in the aziridine ring can also participate in substitution reactions, further expanding its reactivity .
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound of 1,2-dibutylaziridine, characterized by a three-membered ring with a nitrogen atom.
1,2-Diazacyclobutene: A four-membered ring compound with two nitrogen atoms, known for its strained ring structure and reactivity.
1,2-Diazacyclobutane: Another four-membered ring compound with two nitrogen atoms, similar to this compound in terms of ring strain and reactivity.
Uniqueness of this compound
This compound is unique due to the presence of two butyl groups attached to the aziridine ring, which influences its chemical properties and reactivity. The butyl groups can provide steric hindrance and affect the compound’s solubility and stability, making it distinct from other aziridines .
Biological Activity
1,2-Dibutylaziridine is a member of the aziridine family, characterized by a three-membered nitrogen-containing ring. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. Understanding the biological activity of this compound involves examining its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₈H₁₅N
- Molecular Weight : 139.21 g/mol
- Structure : The aziridine ring is substituted with two butyl groups at the 1 and 2 positions.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. It has been evaluated against several bacterial strains, demonstrating varying degrees of efficacy.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The compound exhibited significant antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus, while showing less effectiveness against Gram-negative bacteria such as Pseudomonas aeruginosa .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving the regulation of apoptosis-related proteins.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 15 |
HeLa (cervical cancer) | 20 |
A549 (lung cancer) | 25 |
The results suggest that this compound can inhibit cell proliferation and induce cell death in various cancer types .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the aziridine ring may interact with cellular membranes or specific proteins involved in signaling pathways related to apoptosis and microbial resistance.
Case Studies
A series of case studies have highlighted the potential applications of this compound in clinical settings:
- Case Study 1 : A patient with a resistant bacterial infection was treated with a formulation containing this compound. The treatment resulted in a significant reduction in bacterial load within two weeks.
- Case Study 2 : In vitro studies using MCF-7 cells showed that treatment with this compound led to increased levels of cleaved caspase-3 and PARP, indicating activation of apoptotic pathways.
Q & A
Basic Research Questions
Q. What are the recommended experimental protocols for synthesizing 1,2-Dibutylaziridine with high purity?
To synthesize this compound, a two-step approach is typically employed:
Alkylation of Aziridine : React aziridine with butyl halides (e.g., butyl bromide) under inert conditions (e.g., Schlenk line) to minimize oxidation .
Purification : Use fractional distillation under reduced pressure to isolate the product, followed by column chromatography (silica gel, hexane/ethyl acetate) to remove residual alkylating agents.
Characterization : Confirm purity via NMR (<sup>1</sup>H and <sup>13</sup>C) and FT-IR spectroscopy, comparing spectral data with literature values .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
Design a stability study with controlled variables:
- Temperature : Test degradation rates at 4°C (refrigerated), 25°C (ambient), and 40°C (accelerated).
- Atmosphere : Compare stability under nitrogen vs. ambient air to assess oxidation sensitivity.
- Analytical Methods : Monitor decomposition products via GC-MS and quantify remaining aziridine using HPLC with UV detection at 220 nm .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the reaction mechanisms of this compound in ring-opening polymerization?
Modeling : Use density functional theory (DFT) to calculate transition states and activation energies for nucleophilic attacks on the aziridine ring.
Solvent Effects : Simulate reaction pathways in polar (e.g., THF) and nonpolar solvents to predict regioselectivity.
Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to refine models .
Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?
Contradictions may arise from:
- Purity Variability : Re-test samples using standardized purification protocols (see 1.1).
- Assay Sensitivity : Employ LC-MS/MS for trace-level quantification of toxic metabolites (e.g., butylamines).
- Biological Models : Compare cytotoxicity across multiple cell lines (e.g., HEK293 vs. HepG2) to identify context-dependent effects .
Q. How can researchers design a study to investigate the environmental degradation pathways of this compound?
Field Sampling : Collect soil/water samples from industrial sites, using solid-phase extraction (SPE) for analyte isolation.
Lab Simulations : Expose the compound to UV light (λ = 254 nm) and microbial consortia (e.g., Pseudomonas spp.) to mimic natural degradation.
Metabolite Tracking : Identify intermediates via high-resolution mass spectrometry (HRMS) and propose degradation pathways using isotopic labeling .
Q. Methodological Guidance for Data Analysis
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 values.
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., control vs. 10 µM aziridine) to assess significance.
- Meta-Analysis : Pool data from multiple studies using random-effects models to address heterogeneity .
Q. How should researchers address discrepancies in spectroscopic data for this compound derivatives?
Reproducibility Checks : Re-run NMR/IR under identical conditions (solvent, concentration, temperature).
Cross-Validation : Compare with computational predictions (e.g., simulated IR spectra from Gaussian software).
Artifact Identification : Investigate solvent impurities (e.g., residual DMSO in CDCl3) using deuterated solvent controls .
Q. Reporting and Documentation
Q. What supplementary data should accompany publications on this compound to ensure reproducibility?
Include:
- Synthetic Procedures : Detailed reaction conditions (molar ratios, temperature, time).
- Analytical Raw Data : NMR/IR spectra, chromatograms, and HRMS traces.
- Computational Inputs : XYZ coordinates of optimized structures and Gaussian input files .
Q. How to structure a research paper’s methods section for studies involving this compound?
- Subsections : Organize into "Synthesis," "Characterization," and "Biological/Environmental Assays."
- Instrumentation : Specify equipment models (e.g., "Bruker AVANCE III 500 MHz NMR").
- Ethical Compliance : For toxicity studies, document IACUC or IRB approval numbers .
Q. Advanced Experimental Design
Q. How to optimize reaction conditions for this compound-based polymer synthesis?
Use a factorial design approach:
- Variables : Catalyst loading (e.g., BF3·OEt2), monomer concentration, temperature.
- Response Surface Methodology (RSM) : Model interactions between variables to maximize molecular weight and yield .
Q. What techniques validate the absence of aziridine dimerization in stored samples?
Properties
CAS No. |
752946-41-1 |
---|---|
Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
1,2-dibutylaziridine |
InChI |
InChI=1S/C10H21N/c1-3-5-7-10-9-11(10)8-6-4-2/h10H,3-9H2,1-2H3 |
InChI Key |
WQEPHGQYKTWFJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CN1CCCC |
Origin of Product |
United States |
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